

Core Technical Guide: Adenosine-5'-[(β,γ)-methyleno]triphosphate (AppCp)

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of Adenosine-5'-[(β, γ) -methyleno]triphosphate (AppCp), a non-hydrolyzable analog of adenosine triphosphate (ATP). It covers the molecule's core physicochemical properties, relevant biological interactions, and general experimental methodologies.

Introduction

Adenosine-5'-[(β , γ)-methyleno]triphosphate, commonly abbreviated as AppCp or AMPPCP, is a crucial tool in biochemistry and pharmacology. As a non-hydrolyzable analog of ATP, the primary energy currency of the cell, AppCp can bind to ATP-dependent enzymes and receptors without being broken down. This property makes it an invaluable molecule for studying the conformational changes associated with nucleotide binding, elucidating enzyme mechanisms, and investigating signaling pathways that are triggered by ATP. Its resistance to hydrolysis allows researchers to "trap" enzymes and receptors in their ATP-bound state for structural and functional analysis.

Physicochemical Properties

The fundamental properties of AppCp are summarized in the table below, providing a quick reference for experimental design and analysis.



Property	Value	Reference
Molecular Formula	C11H18N5O12P3 (free acid)	[1][2]
Molecular Weight	505.21 g/mol (free acid)	[1][2]
Exact Mass	505.02 g/mol (free acid)	[1]
Synonyms	AMPPCP; Adenosine-5'-[(β , γ)-methyleno]triphosphate	[2]
Appearance	White to off-white solid	[1]
Purity	≥ 95% (by HPLC)	[1][2]
Spectroscopic Properties	λ max: 259 nm, ε: 15.4 L mmol ⁻¹ cm ⁻¹ (in Tris-HCl, pH 7.5)	[1]
Storage Conditions	-20 °C	[1]

Experimental Protocols

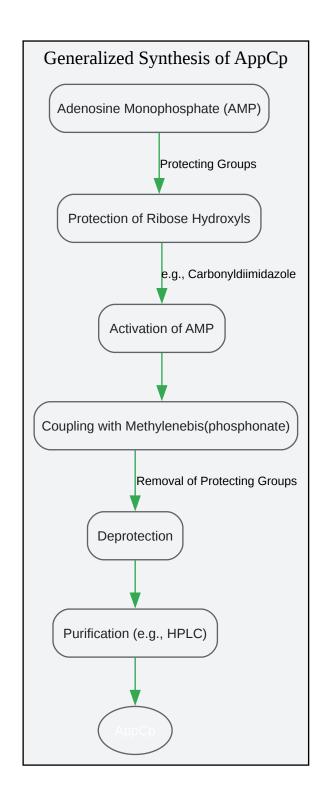
Detailed experimental protocols for AppCp are often specific to the biological system under investigation. However, this section outlines the general methodologies for the synthesis, analysis, and application of AppCp in common research contexts.

Synthesis of AppCp

The chemical synthesis of AppCp, like other nucleotide analogs, is a multi-step process that requires expertise in organic chemistry. While detailed, specific protocols for AppCp are proprietary or found in specialized literature, the general approach involves the phosphorylation of adenosine monophosphate (AMP) with a methylenebis(phosphonate) derivative.

A generalized synthetic workflow is as follows:





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Caption: Generalized workflow for the chemical synthesis of AppCp.

Key Steps in Synthesis:



- Protection: The hydroxyl groups on the ribose sugar of AMP are protected to prevent unwanted side reactions during phosphorylation.
- Activation: The phosphate group of the protected AMP is activated to facilitate the subsequent coupling reaction.
- Coupling: The activated AMP is reacted with a methylenebis(phosphonate) salt. This is the key step that introduces the non-hydrolyzable P-C-P bond.
- Deprotection: The protecting groups on the ribose are removed.
- Purification: The final product is purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

Analytical Methods for AppCp Quantification and Purity Assessment

High-performance liquid chromatography (HPLC) is the standard method for determining the purity and concentration of AppCp solutions.

General HPLC Protocol:

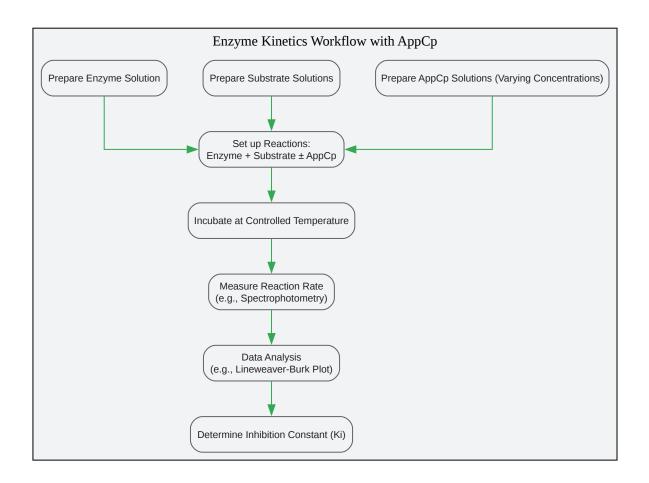
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation of nucleotides.
- Detection: UV absorbance is monitored at 259 nm, the wavelength of maximum absorbance for the adenine base.[1]
- Quantification: The concentration of AppCp is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified AppCp standard.

Application in Enzyme Kinetics



AppCp is widely used as a competitive inhibitor in enzyme kinetic studies to understand the role of ATP binding and hydrolysis.

Experimental Workflow for Enzyme Inhibition Studies:



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Caption: A typical workflow for studying enzyme inhibition by AppCp.

Protocol Outline:



- A series of reactions are set up with a fixed concentration of the enzyme and its substrate.
- Varying concentrations of AppCp are added to these reactions.
- The initial reaction rates are measured.
- The data is plotted (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways

AppCp is a valuable tool for investigating signaling pathways that are activated by extracellular ATP, particularly those mediated by P2 purinergic receptors. These receptors are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.

Interaction with P2X Receptors

P2X receptors are ion channels that open in response to ATP binding, leading to the influx of cations (Na⁺ and Ca²⁺) and subsequent cellular responses. Since AppCp can bind to these receptors but is not hydrolyzed, it can be used to study the direct effects of receptor activation.

Simplified P2X Receptor Signaling Pathway:



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Caption: Simplified signaling cascade following P2X receptor activation by AppCp.

Activation of P2X receptors by AppCp can trigger a variety of cellular responses, including:



- Neurotransmission: Modulation of synaptic activity.
- Inflammation: Release of pro-inflammatory cytokines.[3]
- Apoptosis: Programmed cell death in response to prolonged receptor activation.

The use of AppCp allows researchers to dissect the specific consequences of receptor binding and channel opening, independent of ATP hydrolysis and the actions of its breakdown products (ADP and adenosine).

Conclusion

AppCp is an indispensable tool for researchers in the life sciences and drug development. Its non-hydrolyzable nature provides a unique advantage for studying the structure and function of ATP-binding proteins and for elucidating the complex signaling pathways regulated by extracellular nucleotides. The methodologies outlined in this guide provide a framework for the effective use of AppCp in a variety of experimental contexts.

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